3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of both difluorophenyl and trifluorobutanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,3-difluorophenylacetic acid with trifluorobutanoic acid derivatives under specific conditions. One common method involves the use of organolithium reagents to generate intermediates that are subsequently reacted with trifluorobutanoic acid esters . The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as crystallization and purification are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .
Scientific Research Applications
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the trifluorobutanoic acid moiety.
3,4-Difluorophenylboronic acid: Contains a similar difluorophenyl group but is used primarily in boronic acid chemistry.
Uniqueness
3-(2,3-Difluorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the combination of difluorophenyl and trifluorobutanoic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where such properties are desired .
Properties
Molecular Formula |
C10H7F5O2 |
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Molecular Weight |
254.15 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C10H7F5O2/c11-7-3-1-2-5(9(7)12)6(4-8(16)17)10(13,14)15/h1-3,6H,4H2,(H,16,17) |
InChI Key |
SDQZAVKPRWAVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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